amine CAS No. 886505-44-8](/img/structure/B2466409.png)
[(4-Methyl-1,3-thiazol-2-yl)methyl](oxolan-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Methyl-1,3-thiazol-2-yl)methylamine” is a chemical compound with the CAS Number: 886505-44-8 . It has a molecular weight of 212.32 . The IUPAC name for this compound is N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-(tetrahydro-2-furanylmethyl)amine .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-1,3-thiazol-2-yl)methylamine” is characterized by a thiazole ring (a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms) and an oxolane ring (a five-membered ring containing four carbon and one oxygen atoms) .
Physical And Chemical Properties Analysis
“(4-Methyl-1,3-thiazol-2-yl)methylamine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Alzheimer's and Diabetes : A study focused on the therapeutic potential of new bi-heterocycles containing 1,3-thiazole for treating Alzheimer's disease and diabetes. The research highlights the synthesis of these compounds and their significant enzyme inhibitory activity, indicating potential therapeutic interest (Ramzan et al., 2018).
Role in Synthesizing Cefditoren Pivox Side Chain : Another research explored the synthesis of 4-methyl-1,3-thiazol-5-yl-formaldehyde, a side chain of cefditoren pivox. The study demonstrates the process of obtaining this compound, which is vital in the synthesis of cefditoren pivox (Zhang, 2007).
Exploring Bioactivity in Novel Compounds : Research on novel compounds, including those with a 1,3-thiazole group, has been conducted to explore their antimicrobial activities. This study is significant in identifying new substances that can combat pathogenic strains and fungi (Wagle et al., 2008).
Anticancer Evaluation : A study on the design, synthesis, and evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives highlighted their good to moderate activity against various human cancer cell lines (Yakantham et al., 2019).
Enantiomeric Purity and Cycloaddition Reactions : The synthesis of enantiomerically pure 1,3-thiazole-5(4H)-thione and its stereoselective 1,3-dipolar cycloaddition with an azomethine ylide was explored. This research is significant in the field of organic synthesis, particularly in creating optically active compounds (Gebert & Heimgartner, 2002).
Fungicidal Activity : A paper discusses the synthesis of compounds like N,N′-dithol-4-yl-1,3,5-thiadiazinane and their effect on microscopic fungi. These compounds demonstrated fungicidal and fungistatic effects, highlighting their potential in agricultural and plant protection applications (Akhmetova et al., 2011).
Safety And Hazards
The safety information available indicates that “(4-Methyl-1,3-thiazol-2-yl)methylamine” is classified under GHS05 (corrosive) and GHS07 (harmful) . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
Propiedades
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-7-14-10(12-8)6-11-5-9-3-2-4-13-9/h7,9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSRGWCTNHIBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methyl-1,3-thiazol-2-yl)methyl](oxolan-2-ylmethyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

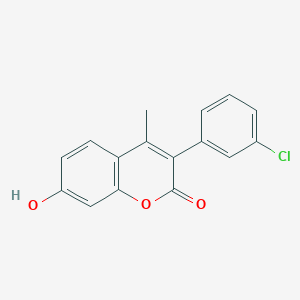
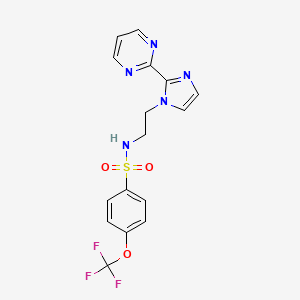
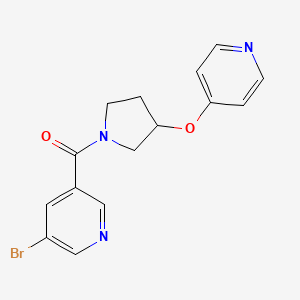
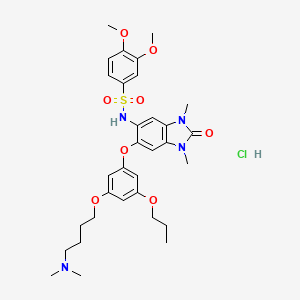
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)
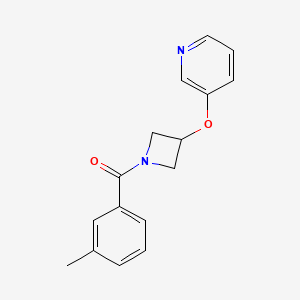
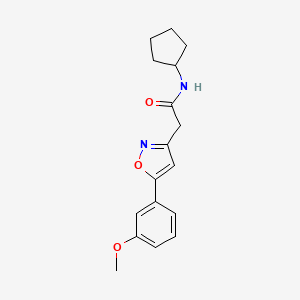
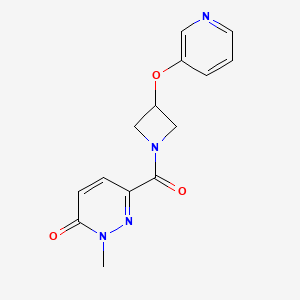
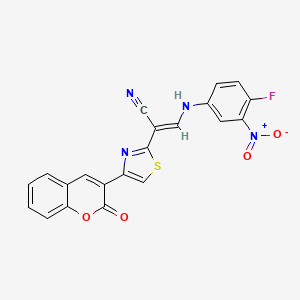
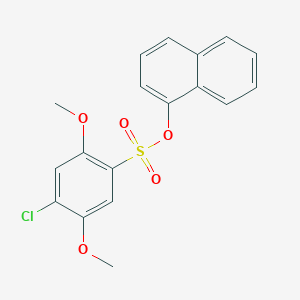
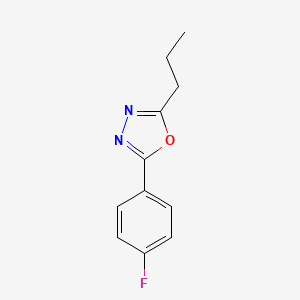
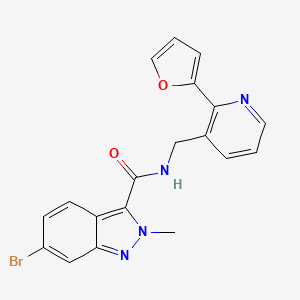
![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)